molecular formula C4H4FeO4 B157808 Succinate ferreux CAS No. 10030-90-7

Succinate ferreux

Numéro de catalogue: B157808
Numéro CAS: 10030-90-7
Poids moléculaire: 171.92 g/mol
Clé InChI: MDXRFOWKIZPNTA-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le succinate ferreux, également connu sous le nom de succinate de fer, est un composé chimique de formule moléculaire C₄H₄FeO₄. Il est couramment utilisé comme complément de fer pour traiter et prévenir l’anémie ferriprive. Le composé est caractérisé par sa forte teneur en fer et sa biodisponibilité élevée, ce qui en fait un traitement efficace pour les affections liées à une carence en fer .

Applications De Recherche Scientifique

Ferrous succinate has a wide range of applications in scientific research:

Mécanisme D'action

Le principal mécanisme d’action du succinate ferreux implique son rôle dans la production d’hémoglobine. Le fer est un composant essentiel de l’hémoglobine, et sa carence entraîne une diminution de la production d’hémoglobine, ce qui provoque une anémie. Le this compound reconstitue les réserves de fer dans l’organisme, augmentant ainsi la production d’hémoglobine et atténuant l’anémie. Le composé cible diverses protéines impliquées dans le métabolisme du fer, notamment la protéine 1 du récepteur de la transferrine et la chaîne lourde de la ferritine .

Composés similaires :

  • Sulfate ferreux
  • Gluconate ferreux
  • Fumarate ferreux
  • Bisglycinate ferreux

Comparaison :

Le this compound est unique en raison de sa forte teneur en fer et de sa biodisponibilité élevée, ce qui en fait un traitement efficace pour l’anémie ferriprive avec moins d’effets secondaires que certains autres suppléments de fer .

Safety and Hazards

Acute iron overdosage can be divided into four stages. In the first stage, which occurs up to six hours after ingestion, the principal symptoms are vomiting and diarrhea. Other symptoms include hypotension, tachycardia, and CNS depression ranging from lethargy to coma . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Strategic collaborations are pivotal in shaping growth definitions in the Ferrous succinate market, emphasizing partnerships that enhance capabilities, expand market presence . The future prospects for the Ferrous succinate market are being explored .

Analyse Biochimique

Biochemical Properties

Ferrous succinate plays a crucial role in biochemical reactions, particularly in the production of hemoglobin . It interacts with various enzymes and proteins, including transferrin receptor protein 1, Egl nine homolog 1, histone deacetylase 8, alpha-hemoglobin-stabilizing protein, and hemoglobin subunit alpha . These interactions are essential for maintaining iron homeostasis in the body .

Cellular Effects

Ferrous succinate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is necessary for the production of hemoglobin, and iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Molecular Mechanism

The molecular mechanism of action of Ferrous succinate involves its necessity for the production of hemoglobin . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ferrous succinate change over time. It has been observed that the efficiency of absorption depends on the salt form, the amount administered, the dosing regimen, and the size of iron stores . Subjects with normal iron stores absorb 10% to 35% of an iron dose, while those who are iron deficient may absorb up to 95% of an iron dose .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le succinate ferreux peut être synthétisé en utilisant l’hexahydrate de succinate de sodium et l’heptahydrate de sulfate de fer comme matières premières. La réaction consiste à dissoudre ces composés dans de l’eau déionisée, suivie de l’ajout d’un antioxydant pour empêcher l’oxydation du fer ferreux en fer ferrique. Le mélange est ensuite chauffé et agité pour faciliter la réaction .

Méthodes de production industrielle : Dans les milieux industriels, la préparation du this compound implique des étapes similaires mais à plus grande échelle. Le processus comprend l’utilisation de réacteurs où les matières premières sont mélangées et chauffées dans des conditions contrôlées. L’ajout d’antioxydants est crucial pour maintenir la stabilité du fer ferreux pendant la réaction .

Analyse Des Réactions Chimiques

Types de réactions : Le succinate ferreux subit diverses réactions chimiques, notamment :

    Oxydation : Le this compound peut être oxydé en succinate ferrique en présence d’oxydants.

    Réduction : Il peut être réduit en this compound à partir du succinate ferrique en utilisant des réducteurs.

    Substitution : Le ligand succinate peut être substitué par d’autres ligands dans les réactions de chimie de coordination.

Réactifs et conditions courantes :

    Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

    Réduction : Des réducteurs tels que le borohydrure de sodium et l’acide ascorbique sont utilisés.

    Substitution : Des ligands comme l’acide éthylènediaminetétraacétique (EDTA) peuvent être utilisés pour les réactions de substitution.

Principaux produits :

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications dans la recherche scientifique :

Propriétés

IUPAC Name

butanedioate;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXRFOWKIZPNTA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FeO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17022-52-5 (unspecified iron(+2) salt), 110-15-6 (Parent), 15438-31-0 (Parent)
Record name Ferrous succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

171.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia.
Record name Ferrous succinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

10030-90-7
Record name Ferrous succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrous succinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iron succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.063
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERROUS SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/818ZYK7N91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferrous succinate
Reactant of Route 2
Ferrous succinate
Reactant of Route 3
Reactant of Route 3
Ferrous succinate
Reactant of Route 4
Ferrous succinate
Reactant of Route 5
Ferrous succinate
Reactant of Route 6
Ferrous succinate
Customer
Q & A

Q1: What is ferrous succinate and why is it used medically?

A1: Ferrous succinate is an iron salt commonly used to treat iron deficiency anemia [, , ]. It provides a bioavailable source of iron, an essential component of hemoglobin, which carries oxygen throughout the body.

Q2: How does ferrous succinate compare to other iron supplements like ferrous sulfate in terms of effectiveness?

A2: Research suggests that ferrous succinate and ferrous sulfate have comparable effectiveness in treating iron deficiency anemia [, , ]. Both are viable options, but individual patient tolerance and side effects may vary.

Q3: Can the administration route of ferrous succinate influence its effectiveness in treating iron deficiency anemia?

A3: Yes, studies show that intravenous administration of iron, including iron sucrose, leads to a faster and greater increase in hemoglobin levels compared to oral iron supplementation, including ferrous succinate, in hemodialysis patients [, , , ]. While oral ferrous succinate remains a common treatment option, intravenous iron demonstrates superior efficacy in specific patient populations.

Q4: Does the presence of Helicobacter pylori infection impact the effectiveness of ferrous succinate in treating iron deficiency anemia?

A4: Yes, treating Helicobacter pylori infection alongside ferrous succinate supplementation has been shown to improve treatment outcomes in patients with both conditions [, ]. Eradicating Helicobacter pylori may enhance iron absorption and utilization, leading to a more effective treatment for iron deficiency anemia.

Q5: Are there any formulations or strategies to improve the bioavailability of ferrous succinate?

A6: Yes, research has explored combining ferrous succinate with succinic acid as an "absorption-improver" []. This approach aims to enhance iron absorption in the gut, potentially leading to greater efficacy at lower doses.

Q6: Does oral contraceptive use affect the absorption of ferrous succinate?

A7: Based on available research, oral contraceptive use in women without iron deficiency does not appear to significantly impact the absorption rate of ferrous succinate [].

Q7: Are there any promising alternatives to traditional iron supplements like ferrous succinate?

A8: Research is exploring novel iron delivery systems, such as thiolated human-like collagen-iron complexes []. These complexes aim to deliver iron more efficiently and with higher bioavailability compared to traditional iron salts, potentially leading to better treatment outcomes and fewer side effects.

Q8: What are some future research directions for ferrous succinate and iron deficiency treatment?

A8: Future research may focus on:* Optimizing iron delivery systems to enhance bioavailability and reduce side effects.* Investigating personalized iron therapy based on individual patient characteristics and needs.* Exploring the relationship between iron status, gut microbiome, and treatment response. * Identifying novel biomarkers for iron deficiency and monitoring treatment efficacy.

Q9: Can ferrous succinate play a role in mitigating the toxic effects of nanoparticles?

A10: Emerging research suggests that ferrous succinate, along with other ferrous iron-containing agents, may help protect vascular endothelial cells from the toxic effects of cobalt nanoparticles (CoNPs) []. The mechanism appears to involve inhibiting the activation of hypoxia-inducible factor-1α (HIF-1α), which is implicated in CoNP toxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.